molecular formula C9H7BrCl2O2 B6305954 Ethyl 4-bromo-2,6-dichlorobenzoate CAS No. 1823421-10-8

Ethyl 4-bromo-2,6-dichlorobenzoate

Cat. No.: B6305954
CAS No.: 1823421-10-8
M. Wt: 297.96 g/mol
InChI Key: KRRNAYQKVIXHIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,6-dichlorobenzoate can be synthesized through the esterification of 4-bromo-2,6-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,6-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-2,6-dichlorobenzoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,6-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms contribute to the compound’s reactivity and binding affinity, influencing its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-2,6-dichlorobenzoate is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized synthetic applications and research .

Properties

IUPAC Name

ethyl 4-bromo-2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRNAYQKVIXHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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